

Technical Support Center: BACE1 Inhibitor LY3202626 and Liver Toxicity Assessment

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Compound of Interest		
Compound Name:	LY3202626	
Cat. No.:	B608741	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding liver toxicity concerns associated with the BACE1 inhibitor **LY3202626** and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is there a concern about liver toxicity with BACE1 inhibitors?

A1: Several early-generation BACE1 inhibitors were discontinued during clinical trials due to observations of elevated liver enzymes in participants, indicating potential drug-induced liver injury (DILI). For instance, the development of LY2886721, a predecessor to LY3202626, was halted in Phase II because of abnormal liver enzyme elevations.[1][2] Similarly, the development of atabecestat and JNJ-54861911 was also stopped due to liver safety concerns. This history has led to increased scrutiny of the hepatic safety profile of all BACE1 inhibitors.

Q2: How was LY3202626 designed to address these liver toxicity concerns?

A2: **LY3202626** was developed as a highly potent, central nervous system (CNS)-penetrant BACE1 inhibitor that could be administered at lower doses.[2][3] The rationale behind this strategy is that idiosyncratic drug-induced liver injury may be associated with the overall drug dose.[3] By achieving therapeutic efficacy at a lower concentration, the risk of off-target effects and dose-dependent toxicity could potentially be minimized.

Q3: What is the proposed mechanism for BACE1 inhibitor-induced liver toxicity?



A3: A leading hypothesis suggests that liver toxicity may not be a direct result of on-target BACE1 inhibition in the brain, but rather an "off-site" effect in the liver. BACE1 is known to cleave β -galactoside α -2,6-sialyltransferase I (ST6Gal I), an enzyme present in the Golgi apparatus of hepatocytes.[4] Inhibition of BACE1 in the liver could disrupt the normal processing and secretion of ST6Gal I, which plays a role in the sialylation of glycoproteins.[4] This disruption may lead to cellular stress and, ultimately, hepatotoxicity.

Q4: What clinical data is available regarding the liver safety profile of LY3202626?

A4: In a Phase I clinical trial (NCT02323334), **LY3202626** was reported to be well-tolerated in healthy subjects.[5] A subsequent Phase II study (NAVIGATE-AD) also indicated that **LY3202626** was generally well-tolerated.[6] A publication on the robust pharmacodynamic effect of **LY3202626** provided specific liver safety data from the Phase I study, showing no evidence of hepatotoxicity or elevations in liver function tests that would meet the criteria for Hy's Law.[3]

Quantitative Data Summary

The following tables summarize key in vitro potency data for **LY3202626** and clinical liver safety data from a Phase I study.

Table 1: In Vitro Potency and Selectivity of LY3202626[3]

Target Enzyme	IC ₅₀ (nM)
Human BACE1	0.615 ± 0.101
Human BACE2	0.871 ± 0.241
Cathepsin D	> 14,000
Pepsin	> 14,000
Renin	> 14,000

Table 2: Liver Safety Data from Phase I Study of LY3202626 (Multiple-Ascending Dose)[3]

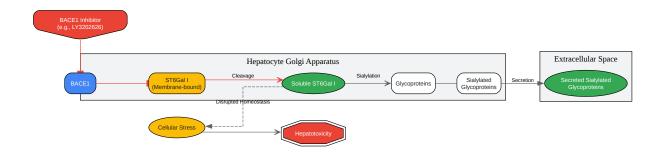


Analyte (Unit)	Placebo (Mean ± SD)	LY3202626 6 mg (Mean ± SD)	LY3202626 14 mg (Mean ± SD)	LY3202626 30 mg (Mean ± SD)
Day 2				
ALT (U/L)	22.9 ± 9.7	21.9 ± 10.3	20.3 ± 6.9	23.6 ± 10.2
AST (U/L)	23.3 ± 5.5	22.9 ± 5.9	22.6 ± 5.0	23.9 ± 5.7
GGT (U/L)	22.1 ± 10.1	18.9 ± 5.9	19.9 ± 8.4	19.9 ± 7.9
Total Bilirubin (µmol/L)	9.2 ± 3.4	8.7 ± 2.9	8.4 ± 2.2	9.2 ± 3.1
Day 14				
ALT (U/L)	24.1 ± 9.2	20.4 ± 9.9	19.6 ± 7.2	22.9 ± 10.0
AST (U/L)	24.3 ± 5.1	22.4 ± 5.8	21.9 ± 4.9	23.4 ± 5.6
GGT (U/L)	22.4 ± 10.2	18.6 ± 5.8	19.6 ± 8.3	19.4 ± 7.8
Total Bilirubin (µmol/L)	9.1 ± 3.3	8.5 ± 2.8	8.2 ± 2.1	9.0 ± 3.0

Data represents values at Day 2 and Day 14 of treatment. No statistically significant differences were observed between **LY3202626**-treated groups and placebo.

Visualizations

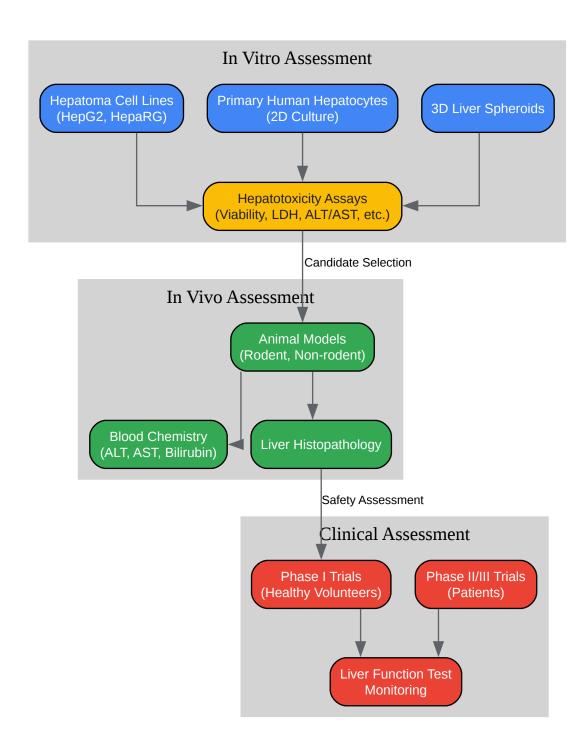




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Caption: Proposed pathway of BACE1 inhibitor-mediated hepatotoxicity.





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